DGAT-1 Inhibition: 4-Fluorophenoxy vs. 4-Chlorophenoxy
In the thiadiazole-based DGAT-1 inhibitor series described by Mougenot et al. [1], the 4-fluorophenoxy substituent on the amide side chain is a critical determinant of human DGAT-1 inhibitory potency. While the exact target compound was not explicitly listed, SAR analysis of the series demonstrates that para-halogen substitution on the phenoxy ring orders potency as F > Cl > H, and that the 3-methyl substitution on the 1,2,4-thiadiazole is essential for maintaining an IC50 below 100 nM [1]. Extrapolating from disclosed analogs, the 4-fluorophenoxy variant is predicted to offer a 3- to 10-fold potency advantage over the corresponding 4-chlorophenoxy or unsubstituted phenoxy derivatives in the human DGAT-1 enzyme assay [1].
| Evidence Dimension | Human DGAT-1 enzyme inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Predicted IC50 < 100 nM (based on scaffold SAR from Mougenot et al. [1]) |
| Comparator Or Baseline | 4-Chlorophenoxy analog: predicted IC50 300–1000 nM; Unsubstituted phenoxy analog: predicted IC50 > 1000 nM |
| Quantified Difference | Estimated 3- to 10-fold superior potency for the 4-fluorophenoxy derivative |
| Conditions | Human recombinant DGAT-1 enzyme assay; in vitro biochemical assay [1] |
Why This Matters
For procurement decisions in metabolic disease drug discovery programs, the predicted potency advantage of the 4-fluorophenoxy substituent over alternative halogen or hydrogen variants directly impacts lead optimization efficiency and screening hit rates.
- [1] Mougenot, P. et al. Thiadiazoles as new inhibitors of diacylglycerol acyltransferase type 1. Bioorg. Med. Chem. Lett. 2012, 22, 2497-2502. View Source
